molecular formula C17H13N3 B13887464 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline

5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline

Katalognummer: B13887464
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: NKJTVNFGNJNQNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline is a heterocyclic compound that features a unique structure combining pyrrolo[2,3-b]pyridine and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps may include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and pyrroles.

    Introduction of the Isoquinoline Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the isoquinoline ring to the pyrrolo[2,3-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or bind to DNA, affecting cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline is unique due to its specific structural combination of pyrrolo[2,3-b]pyridine and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H13N3

Molekulargewicht

259.30 g/mol

IUPAC-Name

5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline

InChI

InChI=1S/C17H13N3/c1-11-5-6-15-16(10-19-17(15)20-11)14-4-2-3-12-9-18-8-7-13(12)14/h2-10H,1H3,(H,19,20)

InChI-Schlüssel

NKJTVNFGNJNQNT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C(=CN2)C3=CC=CC4=C3C=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.